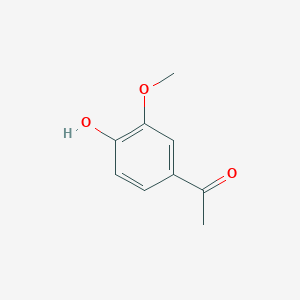![molecular formula C19H13BrN4OS B370827 4-[(E)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B370827.png)
4-[(E)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a bromophenyl group, and a triazole ring
Vorbereitungsmethoden
The synthesis of 4-[(E)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves bromination reactions using bromine or other brominating agents.
Formation of the triazole ring: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final assembly: The final step involves the condensation of the furan and triazole intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
4-[(E)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-[(E)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting specific signaling pathways that promote cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4-[(E)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other similar compounds, such as:
4-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound has a similar structure but includes a pyrazole ring instead of a triazole ring.
4-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-5-(4-dimethylaminophenyl)-4H-1,2,4-triazole-3-thiol: This compound has a dimethylaminophenyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H13BrN4OS |
|---|---|
Molekulargewicht |
425.3g/mol |
IUPAC-Name |
4-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-8-6-13(7-9-15)17-11-10-16(25-17)12-21-24-18(22-23-19(24)26)14-4-2-1-3-5-14/h1-12H,(H,23,26)/b21-12+ |
InChI-Schlüssel |
JOVGUMFGBVGINY-CIAFOILYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=C(C=C4)Br |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B370746.png)
![6-(3-Methylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370747.png)
![4-{[(5-{2-nitrophenyl}-2-furyl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B370748.png)
![2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole](/img/structure/B370750.png)


![1-{[6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B370755.png)

![(4E)-2,2,5,5-tetramethyl-4-[[(3-nitronaphthalen-2-yl)amino]methylidene]oxolan-3-one](/img/structure/B370761.png)

![(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)methyl N-[(Z)-4-methylpentan-2-ylideneamino]carbamodithioate](/img/structure/B370766.png)
![{2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]cyclopropyl}(2-furyl)methanone](/img/structure/B370767.png)
